molecular formula C8H5BrN2S B13450266 4-Bromo-2-(thiophen-3-YL)pyrimidine

4-Bromo-2-(thiophen-3-YL)pyrimidine

Cat. No.: B13450266
M. Wt: 241.11 g/mol
InChI Key: YZRKPLIRDFOJHW-UHFFFAOYSA-N
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Description

4-Bromo-2-(thiophen-3-yl)pyrimidine is a heterocyclic compound that contains both a pyrimidine ring and a thiophene ring. The presence of bromine at the 4-position of the pyrimidine ring and a thiophene ring at the 2-position makes this compound unique. Heterocyclic compounds like this one are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(thiophen-3-yl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-thiophenecarboxaldehyde and 4-bromopyrimidine.

    Condensation Reaction: The thiophene ring is introduced to the pyrimidine ring through a condensation reaction. This involves the reaction of 2-thiophenecarboxaldehyde with 4-bromopyrimidine in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like dimethylformamide (DMF).

    Cyclization: The intermediate product undergoes cyclization to form the final compound, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(thiophen-3-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride), solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperoxybenzoic acid).

    Reduction: Reducing agents (e.g., lithium aluminum hydride).

    Coupling Reactions: Palladium catalysts, boronic acids, bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol).

Major Products

Scientific Research Applications

4-Bromo-2-(thiophen-3-yl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory compounds.

    Material Science: The compound is explored for its electronic properties and potential use in organic semiconductors and light-emitting diodes (OLEDs).

    Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and receptor binding.

    Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex heterocyclic compounds

Mechanism of Action

The mechanism of action of 4-Bromo-2-(thiophen-3-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by:

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-(thiophen-3-yl)pyrimidine: Similar structure with chlorine instead of bromine.

    2-(Thiophen-3-yl)pyrimidine: Lacks the bromine substituent.

    4-Bromo-2-(furan-3-yl)pyrimidine: Contains a furan ring instead of a thiophene ring.

Uniqueness

4-Bromo-2-(thiophen-3-yl)pyrimidine is unique due to the presence of both a bromine atom and a thiophene ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of diverse biologically active compounds .

Properties

Molecular Formula

C8H5BrN2S

Molecular Weight

241.11 g/mol

IUPAC Name

4-bromo-2-thiophen-3-ylpyrimidine

InChI

InChI=1S/C8H5BrN2S/c9-7-1-3-10-8(11-7)6-2-4-12-5-6/h1-5H

InChI Key

YZRKPLIRDFOJHW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1Br)C2=CSC=C2

Origin of Product

United States

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